![molecular formula C17H14ClN3OS B4265201 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B4265201.png)
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
Overview
Description
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives. It is a white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide has been reported to inhibit the growth of fungi and bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide are diverse and depend on the specific application. In medicinal chemistry, this compound has been reported to exhibit cytotoxicity against cancer cells, anti-inflammatory activity, and acetylcholinesterase inhibition. In agricultural chemistry, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide has been reported to exhibit herbicidal and growth-regulating effects on crops.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide in lab experiments is its diverse range of potential applications. This compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, and herbicide, among other applications. Furthermore, its synthesis method is relatively straightforward and can be accomplished using commercially available reagents. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and disposal of this compound are necessary to ensure safety.
Future Directions
There are several future directions for the study of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide. One potential direction is the investigation of its potential as an antimicrobial agent. Another direction is the study of its potential as a drug for the treatment of Alzheimer's disease. Furthermore, the development of new derivatives of this compound with improved properties is an area of ongoing research. Finally, the investigation of the mechanism of action of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide is an area of ongoing research that may lead to the development of new therapeutic agents.
Scientific Research Applications
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer properties. In addition, this compound has been investigated for its potential as an anti-inflammatory agent and as a drug for the treatment of Alzheimer's disease. Furthermore, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide has been studied for its potential applications in agricultural chemistry as a herbicide and as a growth regulator for crops.
properties
IUPAC Name |
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-12-20-21-16(23-12)19-15(22)17(18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIATUVCQUSDDHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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